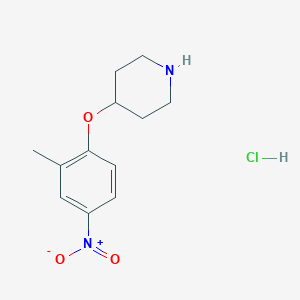
Sulfamethazine sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamethazin-Natriumsalz ist ein Sulfonamid-Antiinfektionsmittel. Es wird häufig als antibakterielles Mittel zur Behandlung verschiedener bakterieller Infektionen wie Bronchitis, Prostatitis und Harnwegsinfektionen eingesetzt . Die Verbindung hat ein ähnliches antimikrobielles Wirkungsspektrum wie andere Sulfonamide .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Sulfamethazin-Natriumsalz kann durch Reaktion von Sulfamethazin mit Natriumhydroxid synthetisiert werden. Die Reaktion beinhaltet die Sulfonierung der aromatischen Aminogruppe in Sulfamethazin, gefolgt von der Neutralisation mit Natriumhydroxid zur Bildung des Natriumsalzes .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird Sulfamethazin-Natriumsalz unter Verwendung von Hochleistungs-Flüssigkeitschromatographie (HPLC) mit UV-Detektion und elektrochemischer Titration mit Natriumnitrit zur Bestimmung des Sulfamethazin-Gehalts hergestellt . Das Verfahren gewährleistet eine hohe Reinheit und Konsistenz des Endprodukts.
Wirkmechanismus
Target of Action
Sulfamethazine sodium, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid , a precursor to tetrahydrofolic acid (THF) . THF is essential for the production of nucleic acids and proteins in bacteria .
Mode of Action
Sulfamethazine sodium inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase . By doing so, it prevents the formation of dihydrofolic acid, thereby disrupting the production of THF . This interaction with its target results in the inhibition of bacterial growth and replication, making sulfamethazine sodium a bacteriostatic agent .
Biochemical Pathways
The primary biochemical pathway affected by sulfamethazine sodium is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, sulfamethazine sodium prevents the conversion of PABA and pteridine to dihydropteroic acid, an intermediate in the synthesis of THF . This disruption in the production of THF subsequently inhibits bacterial DNA synthesis and cell division or replication .
Result of Action
The molecular and cellular effects of sulfamethazine sodium’s action primarily involve the inhibition of bacterial growth and replication. By disrupting the synthesis of THF, an essential cofactor for the production of nucleic acids and proteins, sulfamethazine sodium effectively halts the growth and proliferation of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sulfamethazine sodium. For instance, photolysis has been shown to be a significant process for decreasing concentrations of sulfonamides and their metabolites in various aqueous matrices . Additionally, ubiquitous water constituents such as Cl−, NO3−, SO4 2−, PO4 3−, and humic acids can impact the photolysis of sulfamethazine sodium .
Biochemische Analyse
Biochemical Properties
Sulfamethazine sodium plays a crucial role in biochemical reactions by inhibiting the enzyme dihydropteroate synthase. This enzyme is involved in the synthesis of dihydrofolic acid, a precursor to folic acid, which is necessary for bacterial growth and replication. By competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase, sulfamethazine sodium effectively blocks the production of folic acid, leading to the inhibition of bacterial growth .
Cellular Effects
Sulfamethazine sodium affects various types of cells and cellular processes. In bacterial cells, it disrupts the synthesis of nucleotides and amino acids, which are essential for DNA replication and protein synthesis. This disruption leads to the inhibition of cell division and growth. In mammalian cells, sulfamethazine sodium can cause changes in cell signaling pathways and gene expression, particularly those related to immune responses and inflammation .
Molecular Mechanism
The molecular mechanism of action of sulfamethazine sodium involves its binding to the active site of dihydropteroate synthase, preventing the enzyme from catalyzing the formation of dihydrofolic acid. This inhibition is competitive, as sulfamethazine sodium mimics the structure of PABA, the natural substrate of the enzyme. Additionally, sulfamethazine sodium can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sulfamethazine sodium can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term exposure to sulfamethazine sodium in in vitro and in vivo studies has shown that it can lead to the development of bacterial resistance, as well as alterations in cellular function and metabolism .
Dosage Effects in Animal Models
The effects of sulfamethazine sodium vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth and promotes recovery from infections. At higher doses, sulfamethazine sodium can cause toxic effects, including liver and kidney damage, as well as disruptions in normal metabolic processes. Threshold effects have been observed, where low doses have minimal impact, but higher doses lead to significant adverse effects .
Metabolic Pathways
Sulfamethazine sodium is involved in several metabolic pathways, primarily those related to folic acid synthesis. It interacts with enzymes such as dihydropteroate synthase and dihydrofolate reductase, which are crucial for the production of tetrahydrofolic acid, a cofactor in the synthesis of nucleotides and amino acids. The inhibition of these enzymes by sulfamethazine sodium leads to a decrease in metabolic flux and alterations in metabolite levels .
Transport and Distribution
Within cells and tissues, sulfamethazine sodium is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and the presence of specific transporters. Once inside the cell, sulfamethazine sodium can bind to proteins and other biomolecules, affecting its localization and accumulation. The compound is also distributed throughout the body, with higher concentrations found in the liver and kidneys .
Subcellular Localization
Sulfamethazine sodium is primarily localized in the cytoplasm of cells, where it exerts its inhibitory effects on dihydropteroate synthase. It can also be found in other subcellular compartments, such as the nucleus and mitochondria, depending on the cell type and the presence of targeting signals or post-translational modifications. The subcellular localization of sulfamethazine sodium can influence its activity and function, as well as its interactions with other biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfamethazine sodium salt can be synthesized through the reaction of sulfamethazine with sodium hydroxide. The reaction involves the sulfonation of the aromatic amine group in sulfamethazine, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) with ultraviolet detection and electrometric titration with sodium nitrite to assay for sulfamethazine content . The process ensures high purity and consistency in the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Sulfamethazin-Natriumsalz unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfonsäurederivate zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können am aromatischen Ring auftreten.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Natriummethoxid .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Sulfonsäurederivate, Aminderivate und substituierte aromatische Verbindungen .
Wissenschaftliche Forschungsanwendungen
Sulfamethazin-Natriumsalz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Sulfamethazin-Natriumsalz übt seine Wirkung aus, indem es das Enzym Dihydrofolatsynthase hemmt, das an der Synthese von Dihydrofolsäure beteiligt ist. Durch den Wettbewerb mit p-Aminobenzoesäure (PABA) um die Bindung an das Enzym verhindert Sulfamethazin-Natriumsalz die Bildung von Dihydrofolsäure und hemmt so das Bakterienwachstum . Die Verbindung ist in ihrer Natur bakteriostatisch .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sulfadiazin: Ein weiteres Sulfonamid mit ähnlichen antibakteriellen Eigenschaften.
Sulfamerazin: Ein Sulfonamid, das in Kombination mit Sulfamethazin zur Behandlung bakterieller Infektionen eingesetzt wird.
Einzigartigkeit
Sulfamethazin-Natriumsalz ist aufgrund seiner spezifischen molekularen Struktur einzigartig, die es ermöglicht, effektiv mit PABA zu konkurrieren und die Dihydrofolatsynthase zu hemmen. Dies macht es zu einem starken antibakteriellen Mittel mit einem breiten Wirkungsspektrum .
Eigenschaften
CAS-Nummer |
1981-58-4 |
|---|---|
Molekularformel |
C12H14N4NaO2S |
Molekulargewicht |
301.32 g/mol |
IUPAC-Name |
sodium;(4-aminophenyl)sulfonyl-(4,6-dimethylpyrimidin-2-yl)azanide |
InChI |
InChI=1S/C12H14N4O2S.Na/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h3-7H,13H2,1-2H3,(H,14,15,16); |
InChI-Schlüssel |
MNWVJNSMYXMEIX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C.[Na+] |
Isomerische SMILES |
CC1=CC(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C.[Na+] |
Kanonische SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.[Na] |
| 1981-58-4 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)

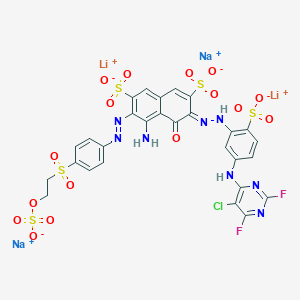

![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)
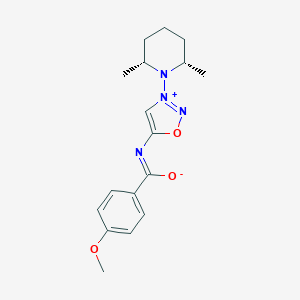
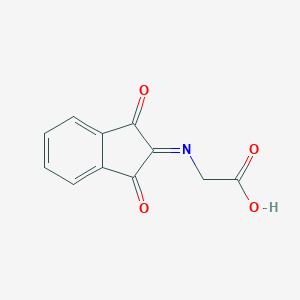
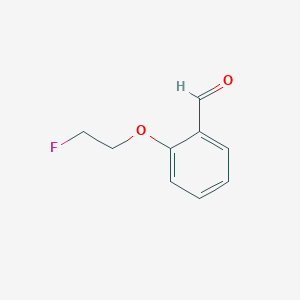
![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)
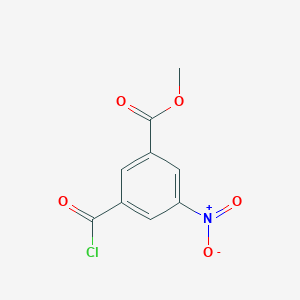
![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)
